Oxyclozanide

Description

Properties

IUPAC Name |

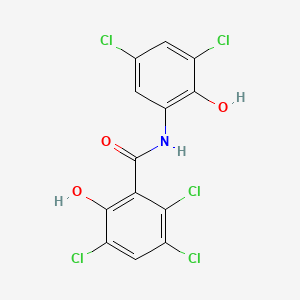

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWIYHUXVMAGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177312 | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-92-1, 1353867-74-9 | |

| Record name | Oxyclozanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyclozanide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyclozanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1353867-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCLOZANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxyclozanide on Fasciola hepatica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyclozanide, a salicylanilide anthelmintic, is a crucial agent in the control of fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. Its efficacy stems from its potent ability to disrupt the parasite's energy metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on Fasciola hepatica, focusing on the uncoupling of oxidative phosphorylation. Detailed experimental protocols for key assays, quantitative data from pivotal studies, and visual representations of the involved pathways and workflows are presented to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which this compound exerts its anthelmintic effect on Fasciola hepatica is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[1][2] As a protonophore, this compound, a lipophilic weak acid, shuttles protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that is necessary for the synthesis of adenosine triphosphate (ATP).[3] This uncoupling action inhibits ATP generation without directly affecting the electron transport chain or ATP synthase.[4]

The disruption of the proton motive force leads to a cascade of metabolic events within the parasite:

-

Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a measurable increase in oxygen consumption.[4]

-

ATP Depletion: Despite the increased respiratory rate, the energy from the electron flow is dissipated as heat rather than being converted into chemical energy in the form of ATP. This leads to a rapid and severe depletion of the parasite's primary energy currency.

-

Paralysis and Death: The lack of sufficient ATP disrupts essential cellular processes, including maintenance of ion gradients, motility, and biosynthetic pathways, ultimately leading to spastic paralysis and death of the fluke.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the effects of this compound on mitochondrial function and parasite viability.

| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Uncoupling | Rat Liver Mitochondria | 0.3 - 0.4 µM | Minimum concentration to cause uncoupling | [4] |

| Stimulation of Oxygen Uptake | Intact Fasciola hepatica | 0.1 - 1.0 µM | 20-40% increase in oxygen uptake rate | [4] |

| Apparent Death (Immobility) | Intact Fasciola hepatica | 3.5 - 7.0 µM | Lack of movement after 24 hours of exposure | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Culture of Adult Fasciola hepatica

For meaningful in vitro drug testing, maintaining the viability of adult flukes is paramount.

Materials:

-

Antibiotics (e.g., 50 µg/ml streptomycin and 50 U/ml penicillin)

-

Hemin (80 µg/ml)[5]

-

6- or 12-well culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Adult Fasciola hepatica are collected from the bile ducts of naturally infected cattle or sheep at a slaughterhouse.

-

The flukes are washed multiple times with sterile phosphate-buffered saline (PBS) to remove bile and debris.

-

Prepare the culture medium by supplementing RPMI-1640 or DMEM with antibiotics and hemin.

-

Place individual flukes into the wells of a 6- or 12-well plate containing a sufficient volume of culture medium (at least 3 ml per fluke).[5][6]

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.[5]

-

The viability of the flukes can be assessed based on a motility score.

-

For drug testing, this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.1% to avoid solvent toxicity, is added to the culture medium.[5][6]

Isolation of Fasciola hepatica Mitochondria

Obtaining functional mitochondria is crucial for studying the direct effects of this compound on oxidative phosphorylation.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

-

Homogenizer (e.g., Potter-Elvehjem with a Teflon pestle)

-

Refrigerated centrifuge

Protocol:

-

Wash freshly collected adult flukes in ice-cold isolation buffer.

-

Mince the flukes finely with scissors.

-

Homogenize the minced tissue in 5-10 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption

Oxygen consumption rates can be measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

-

Clark-type oxygen electrode system or Seahorse XF Analyzer

-

Respiration Buffer: e.g., 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.

-

Substrates: e.g., succinate (10 mM) + rotenone (2 µM) to measure Complex II-driven respiration, or pyruvate (10 mM) + malate (5 mM) for Complex I-driven respiration.

-

ADP (e.g., 150 µM)

-

This compound stock solution

Protocol (Clark-type electrode):

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the mitochondrial suspension to the chamber.

-

Add the respiratory substrate(s) and record the basal rate of oxygen consumption (State 2 respiration).

-

Add ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

-

To test the effect of this compound, add different concentrations of the drug to the chamber and observe the stimulation of oxygen consumption in the absence of ADP, which is indicative of uncoupling.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of the mitochondrial membrane potential can be monitored using fluorescent dyes.

Materials:

-

Fluorescent dye: e.g., JC-1, Rhodamine 123, or TMRM.

-

Fluorometric plate reader or fluorescence microscope.

-

Isolated mitochondria or intact fluke cells.

Protocol (using JC-1 with isolated mitochondria):

-

Incubate the isolated mitochondria in respiration buffer.

-

Add JC-1 dye to the mitochondrial suspension and incubate in the dark. In polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers that fluoresce green.

-

Add different concentrations of this compound to the suspension.

-

Measure the fluorescence intensity at the appropriate wavelengths for the red aggregates and green monomers using a fluorometric plate reader.

-

A decrease in the red/green fluorescence ratio indicates a collapse of the mitochondrial membrane potential.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental procedures.

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation in Fasciola hepatica.

Caption: Experimental workflow for assessing mitochondrial uncoupling by this compound.

Downstream Cellular Consequences and Potential Secondary Mechanisms

The primary consequence of ATP depletion is a catastrophic failure of cellular homeostasis. Key ATP-dependent processes that are compromised include:

-

Ion Pumps: Failure of Na+/K+-ATPase and Ca2+-ATPase pumps leads to a loss of ionic gradients across the cell membrane, resulting in cellular swelling and disruption of intracellular signaling.

-

Motility: The parasite's muscular contractions are highly energy-dependent. ATP depletion leads to uncontrolled muscle spasms (spastic paralysis), which is a characteristic effect of salicylanilides.

-

Tegument Maintenance: The tegument, or outer covering of the fluke, is a dynamic structure that requires significant energy for its maintenance and turnover. ATP depletion can lead to damage and breakdown of this crucial protective layer.

While the uncoupling of oxidative phosphorylation is the well-established primary mechanism of action, it is possible that this compound may have secondary effects that contribute to its anthelmintic activity. These could include direct interactions with other cellular components or the consequences of the metabolic stress induced by ATP depletion, such as the generation of reactive oxygen species (ROS). However, these potential secondary mechanisms are less well-characterized compared to its potent uncoupling activity.

Conclusion

This compound's efficacy against Fasciola hepatica is fundamentally linked to its role as a protonophoric uncoupler of oxidative phosphorylation. By disrupting the mitochondrial proton gradient, it effectively shuts down the parasite's main energy production pathway, leading to rapid ATP depletion, paralysis, and death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued study of this and other salicylanilide anthelmintics, and for the development of new strategies to combat fascioliasis. A thorough understanding of the biochemical and cellular consequences of this mechanism is essential for optimizing drug efficacy and managing the emergence of drug resistance.

References

- 1. scilit.com [scilit.com]

- 2. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. The biochemical mode of action of the fasciolicides nitroxynil, hexachlorophane and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

Oxyclozanide as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxyclozanide is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat parasitic fluke infections.[1][2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites, disrupting their energy metabolism and leading to cell death.[1][3][4] As a member of the salicylanilide class, this compound functions as a protonophore, a lipophilic weak acid that transports protons across the inner mitochondrial membrane, thereby dissipating the crucial proton gradient required for ATP synthesis.[5][6][7] This property has also led to investigations into its potential for repurposing in other areas, such as oncology.[5][8] This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Protonophoric Uncoupling

Oxidative phosphorylation (OXPHOS) is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs within the mitochondria and involves two coupled events: the electron transport chain (ETC) and chemiosmosis.

-

Electron Transport Chain (ETC): Electrons from donor molecules (NADH and FADH₂) are transferred through a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane (IMM).

-

Proton Pumping: As electrons move through the ETC, the energy released is used to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space.

-

Proton Motive Force (PMF): This pumping action establishes an electrochemical gradient, known as the proton motive force, across the IMM. The PMF is composed of both a pH gradient and a voltage gradient (the mitochondrial membrane potential, ΔΨm).

-

ATP Synthesis: Protons flow back down their electrochemical gradient into the matrix through a specific channel in the F₁F₀-ATP synthase complex. This flow drives the synthesis of ATP from ADP and inorganic phosphate (Pi).

This compound, as a classical uncoupler, disrupts this tightly regulated process.[3][5] Being a weakly acidic and lipophilic molecule, it can readily diffuse across the IMM. Its mechanism involves:

-

Protonation: In the acidic intermembrane space (high H⁺ concentration), this compound becomes protonated.

-

Diffusion: The now-neutral, lipid-soluble molecule diffuses across the IMM into the mitochondrial matrix.

-

Deprotonation: In the alkaline matrix (low H⁺ concentration), it releases the proton.

-

Return Cycle: The resulting anion diffuses back across the IMM to the intermembrane space, ready to pick up another proton.

This cyclical action creates a "short-circuit" for protons, allowing them to re-enter the matrix while bypassing the ATP synthase.[6][9] The energy stored in the proton gradient is consequently dissipated as heat.[10] This leads to two major consequences: a sharp decrease in ATP production and a compensatory increase in the rate of oxygen consumption as the ETC works to re-establish the gradient.[3][6]

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of this compound from various studies.

Table 1: Efficacy and Uncoupling Activity

| Parameter | Value | Species/System | Comments | Source |

| Minimum Uncoupling Concentration | 3x10⁻⁷ - 4x10⁻⁷ M | Rat Liver Mitochondria | Determined by the oxygen electrode method. | [3] |

| Mitochondrial Respiration | Stimulated at 1 µM | Rat Liver Mitochondria | Demonstrates classic uncoupling effect. | [11][12] |

| ATP-ase Activity | Stimulated at 1 µM | Rat Liver Mitochondria | Indirect effect of uncoupling, as ATP synthase runs in reverse. | [11][12] |

| MIC vs. S. aureus (MRSA) | 1 µg/mL | Bacteria | Highlights potential antibacterial applications. | [13] |

| MIC vs. S. pseudintermedius | 0.5 - 2 µg/mL | Bacteria | Effective against both methicillin-sensitive and resistant strains. | [13] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Dosing | Source |

| Peak Plasma Concentration (Cmax) | 15.87 ± 2.86 µg/mL | Cattle | Single oral dose | [14][15] |

| Time to Peak (Tmax) | 22.03 ± 3.34 hours | Cattle | Single oral dose | [14][15] |

| Elimination Half-Life (T₁/₂) | 64.40 ± 30.18 hours | Cattle | Single oral dose | [14][15] |

| Plasma Protein Binding | >99% | Sheep, Cattle | High binding affinity affects distribution. | |

| Excretion | ~67-80% in feces | Sheep, Dogs | Primarily excreted through bile. | [16] |

Table 3: Toxicity Data

| Parameter | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 3,707 mg/kg | Wistar Rats | Oral | [17] |

| LD₅₀ (Lethal Dose, 50%) | 300 mg/kg | Mice | Oral | |

| LD₅₀ (Lethal Dose, 50%) | 980 - 3519 mg/kg | Rats | Oral | [4] |

| No-Observed-Effect Level (NOEL) | 9 mg/kg bw/day | Rats | 3-month oral study | [4][16] |

| No-Observed-Effect Level (NOEL) | 5 mg/kg bw/day | Dogs | 3-month oral study | [4][16] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate mitochondrial uncouplers like this compound.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol is used to directly measure the effect of this compound on mitochondrial respiration. An increase in OCR without a corresponding increase in ATP production is the hallmark of uncoupling.

Principle: A Clark-type oxygen electrode or a Seahorse XF Analyzer measures the rate at which cells or isolated mitochondria consume oxygen. Sequential addition of mitochondrial inhibitors allows for the dissection of different respiratory states.

Methodology (based on Seahorse XF Analyzer):

-

Cell Preparation:

-

Seed cells (e.g., primary neurons, cancer cell lines) in a Seahorse XF cell culture microplate at a pre-determined density.

-

Allow cells to adhere and grow for 24-48 hours.

-

One hour before the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and equilibrate in a non-CO₂ incubator at 37°C.[18]

-

-

Instrument Setup:

-

Hydrate the sensor cartridge with XF Calibrant overnight at 37°C.

-

Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

-

-

Compound Loading:

-

Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in assay medium.

-

Load the compounds into the appropriate ports of the sensor cartridge. A typical injection strategy is:

-

Port A: this compound (at various concentrations) or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

-

Port C: FCCP (a potent uncoupler) to measure maximal respiratory capacity.

-

Port D: Rotenone & Antimycin A (Complex I & III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[18]

-

-

-

Assay Execution:

-

Place the cell culture plate in the calibrated Seahorse analyzer.

-

Run the pre-programmed assay protocol, which involves cycles of mixing, waiting, and measuring OCR and extracellular acidification rate (ECAR).

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity. Uncoupling by this compound will be observed as an increase in basal respiration and proton leak.

-

Caption: Experimental workflow for OCR measurement using a Seahorse Analyzer.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol quantifies the effect of this compound on the proton motive force. Uncoupling dissipates the proton gradient, leading to a decrease (depolarization) of the mitochondrial membrane potential.

Principle: Cationic, lipophilic fluorescent dyes such as JC-1 or TMRM accumulate in the mitochondrial matrix, driven by the negative-inside membrane potential. A loss of potential results in a decreased fluorescent signal.

Methodology (using JC-1 dye):

-

Cell Preparation: Culture cells on glass-bottom dishes or in microplates suitable for fluorescence microscopy or plate reader analysis.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration. Include a positive control for depolarization (e.g., FCCP or CCCP).

-

Dye Loading:

-

Imaging/Measurement:

-

Wash cells again to remove excess dye. Add fresh medium or PBS for imaging.

-

Microscopy: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers, emitting green fluorescence (~529 nm). Capture images in both channels.

-

Plate Reader: Measure fluorescence intensity at both emission wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and thus, uncoupling activity.

-

Protocol: Quantification of Cellular ATP Levels

This assay directly measures the primary consequence of uncoupling: the inhibition of ATP synthesis.

Principle: Luciferase-based assays are commonly used. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Methodology:

-

Cell Preparation and Treatment:

-

Seed cells in an opaque-walled multi-well plate (to prevent signal bleed-through).

-

Treat cells with this compound or controls for the specified time.

-

-

Cell Lysis: Lyse the cells using a detergent-based buffer provided with a commercial ATP assay kit. This step releases the cellular ATP into the solution.

-

Luciferase Reaction:

-

Add the luciferase/luciferin reagent to each well. This reagent typically contains the luciferase enzyme, D-luciferin substrate, and other components to ensure optimal reaction kinetics.

-

-

Measurement:

-

Immediately measure the luminescence using a plate-reading luminometer. The signal can be transient, so a short, consistent incubation time (2-10 minutes) before reading is critical.

-

-

Data Analysis:

-

Generate an ATP standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in each sample by interpolating from the standard curve.

-

Normalize ATP levels to the total protein content or cell number in each well. A significant decrease in ATP levels in this compound-treated cells confirms the uncoupling effect.[20]

-

Protocol: Cytotoxicity Assay

This protocol determines the concentration at which this compound becomes toxic to cells, which is essential for defining a therapeutic window.

Principle: Cytotoxicity can be assessed through various methods, including those that measure metabolic activity (e.g., MTT, CCK-8) or membrane integrity (e.g., LDH release).[21][22][23]

Methodology (using MTT assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition:

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.

-

Data Analysis:

-

Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

-

Caption: Logical consequences of mitochondrial uncoupling by this compound.

Conclusion and Future Directions

This compound is a well-established mitochondrial uncoupler whose mechanism of action is rooted in its protonophoric properties. By disrupting the mitochondrial proton gradient, it effectively decouples electron transport from ATP synthesis, leading to energy depletion and cell death in its target organisms.[3][4] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to study its effects rigorously. While its primary use remains in veterinary medicine, the potent bioenergetic effects of this compound and other salicylanilides continue to fuel research into their potential for repurposing in human diseases, particularly in cancer, where metabolic reprogramming is a key feature.[5][8][20] Future research should focus on elucidating the structure-activity relationships to design derivatives with enhanced target specificity and a wider therapeutic index, thereby harnessing the power of mitochondrial uncoupling for new therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparative pharmacokinetics of levamisole-oxyclozanide combination in sheep and goats following per os administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. course.cutm.ac.in [course.cutm.ac.in]

- 10. Inhibitors & uncouplers of oxidative phosphorylation & ETC | PPTX [slideshare.net]

- 11. Uncoupling activity of the anthelmintic this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uncoupling activity of the anthelmintic this compound in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination and pharmacokinetics study of this compound suspension in cattle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. frontiersin.org [frontiersin.org]

- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Mitochondrial Uncoupling Proteins Arrests Human Spermatozoa Motility without Compromising Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. opentrons.com [opentrons.com]

- 22. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]

Unveiling the Potency: A Technical Guide to the Discovery of Oxyclozanide's Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide, a salicylanilide compound, has been a cornerstone in the control of helminth infections, particularly fascioliasis in ruminants, for decades. Its discovery and development marked a significant advancement in veterinary medicine. This in-depth technical guide explores the seminal research that first identified and quantified the potent anthelmintic properties of this compound, with a focus on its efficacy against the liver fluke, Fasciola hepatica. The document will delve into the initial in vivo trials, the elucidation of its mechanism of action, and the experimental protocols that underpinned this critical discovery.

Core Discovery and In Vivo Efficacy

The foundational research establishing this compound as an effective anthelmintic was published in 1966 by J.K. Walley.[1] This pivotal study detailed extensive in vivo trials in both sheep and cattle, providing the first quantitative evidence of its efficacy against Fasciola hepatica.

Data Presentation: In Vivo Efficacy of this compound against Fasciola hepatica

The table below summarizes the key findings from Walley's original 1966 study, highlighting the optimal dosages and corresponding reduction in worm burdens.

| Animal Model | Optimal Dosage (mg/kg body weight) | Efficacy (Worm Burden Reduction) | Notes |

| Sheep | 15 | 91-97% | Effective against adult flukes. |

| Cattle | 10-15 | 80-92% | Effective against adult flukes. |

It was noted in these initial studies that while highly effective against mature flukes, this compound showed limited activity against immature stages of the parasite.[1] Subsequent research has further refined the understanding of its efficacy spectrum.

Toxicity and Safety Profile

The initial investigations also provided crucial information on the safety profile of this compound. While the therapeutic doses were generally well-tolerated, higher doses were associated with adverse effects.

| Dosage (mg/kg body weight) | Observed Effects |

| 30 | Scouring, inappetence, and weight loss were sometimes observed. |

| 60 | Severe weight loss and some fatalities occurred. |

Experimental Protocols

Generalized In Vivo Efficacy Trial Protocol (1960s)

This diagram illustrates a typical workflow for an in vivo anthelmintic efficacy trial in sheep or cattle during the period of this compound's discovery.

Caption: Generalized workflow for 1960s in vivo anthelmintic trials.

Methodology Details:

-

Animal Selection: Healthy animals with no prior exposure to liver flukes were selected for the trials.

-

Infection: Animals were artificially infected with a known number of viable Fasciola hepatica metacercariae to ensure a consistent worm burden.

-

Treatment: Following the pre-patent period (the time required for the flukes to mature and start producing eggs), animals were randomly assigned to treatment and control groups. This compound was administered orally as a drench.

-

Data Collection: A set period after treatment, animals were euthanized, and their livers were examined. The number of adult flukes present was meticulously counted.

-

Efficacy Calculation: The efficacy of the treatment was determined by comparing the mean worm burden of the treated group to that of the untreated control group.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The anthelmintic activity of this compound is primarily attributed to its function as an uncoupler of oxidative phosphorylation in the mitochondria of helminths.[2] This disruption of the parasite's energy metabolism is the biochemical basis for its potent flukicidal effects.

Salicylanilides like this compound are protonophores.[3] They are lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP by ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.

While the precise interactions with all components of the electron transport chain are not fully elucidated, it is understood that the introduction of an alternative pathway for proton movement disrupts the chemiosmotic coupling.

Signaling Pathway: this compound's Uncoupling of Oxidative Phosphorylation

The following diagram illustrates the mechanism of this compound as a protonophore, disrupting the mitochondrial proton gradient and inhibiting ATP synthesis in Fasciola hepatica.

Caption: this compound's disruption of the mitochondrial proton gradient.

Conclusion

The discovery of this compound's anthelmintic properties was a landmark in veterinary parasitology, built upon rigorous in vivo testing that established its efficacy and safety profile. Its mechanism of action, the uncoupling of oxidative phosphorylation, provided a clear biochemical rationale for its potent flukicidal activity against Fasciola hepatica. This technical guide, by consolidating the foundational data and experimental context, serves as a valuable resource for researchers and professionals in the ongoing development of novel and effective anthelmintic therapies. The principles of efficacy testing and the understanding of specific metabolic vulnerabilities in parasites, as exemplified by the discovery of this compound, continue to inform and guide modern drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of anthelmintic trial protocols using sheep experimentally or naturally infected with Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Oxyclozanide Analogs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the critical structure-activity relationships (SAR) of oxyclozanide analogs, a class of salicylanilides with a broad spectrum of biological activities. From its established role as a potent anthelmintic to its emerging potential in antibacterial and anticancer therapies, the subtle molecular modifications of the this compound scaffold dictate its efficacy and spectrum of action. This guide provides a detailed analysis of these relationships, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Structure and Mechanism of Action

This compound, a halogenated salicylanilide, is chemically known as 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide.[1] Its primary mechanism of action across various target organisms is the uncoupling of oxidative phosphorylation.[2][3][4][5] By disrupting the proton gradient across the inner mitochondrial membrane, this compound and its analogs inhibit the production of ATP, the essential energy currency of the cell, leading to metabolic collapse and cell death.[4][6]

Recent studies have revealed that the therapeutic potential of salicylanilides extends beyond their anthelmintic properties, with significant antibacterial and anticancer activities being reported.[7][8][9][10] In the realm of oncology, for instance, this compound has been shown to inhibit signaling pathways such as mTOR and interact with proteins like S100A9, suggesting a multi-faceted mechanism of action.[7][11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the salicylic acid and aniline rings.

Substitutions on the Salicylic Acid Moiety

The salicylic acid component is crucial for the molecule's activity. Modifications to this part of the scaffold can significantly impact the compound's potency. The position of halogen atoms, particularly chlorine, plays a vital role.

Substitutions on the Aniline Moiety

Alterations to the aniline ring are equally critical in defining the biological activity of this compound analogs. The presence and position of electron-withdrawing groups, such as halogens and trifluoromethyl groups, have been shown to be important for antibacterial activity, particularly against Gram-positive bacteria.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound analogs and related salicylanilides, providing a comparative overview of their biological activities.

Table 1: Anthelmintic Activity of this compound and Analogs

| Compound | Target Organism | Effective Dose | Reference |

| This compound | Fasciola hepatica (ruminants) | 10-15 mg/kg body weight | [3] |

| Rafoxanide | Haemonchus contortus (sheep) | 7.5 mg/kg body weight | [10] |

| Closantel | Fasciola hepatica (sheep) | 10 mg/kg body weight | [10] |

Table 2: Antibacterial Activity of Salicylanilide Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Meticillin-sensitive S. pseudintermedius | 0.5-1 | [9] |

| This compound | Meticillin-resistant S. pseudintermedius | 0.5-2 | [9] |

| This compound | Meticillin-resistant S. aureus (MRSA) | 1 | [9] |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA and VRSA strains | 0.031–0.062 | [8] |

| Salicylanilide N-monosubstituted carbamates | Staphylococcus aureus | ≤0.49 µM | [7] |

| Chloro-substituted Salicylanilide Derivatives | Gram-positive bacteria | 0.125–1.0 | [1] |

Table 3: Anticancer Activity of this compound and Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MDA-MB-468 (Triple-Negative Breast Cancer) | 3.02 ± 0.08 | [11] |

| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 8.68 ± 0.05 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a commonly employed technique.[4][12][13]

Protocol: Broth Microdilution Method [4][8][13]

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare Mueller-Hinton Broth (MHB) as the growth medium.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using MHB to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) from an overnight culture.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anthelmintic Activity Assay

The adult worm mortality assay is a common method to assess the in vitro efficacy of anthelmintic compounds.[15]

Protocol: Adult Worm Mortality Assay [15][16]

-

Parasite Collection: Collect adult parasites (e.g., Haemonchus contortus or Fasciola gigantica) from the abomasum or bile ducts of infected animals.

-

Washing and Acclimatization: Wash the worms with a suitable buffer (e.g., phosphate-buffered saline) and acclimatize them in a culture medium.

-

Compound Exposure: Place a specific number of worms in petri dishes containing different concentrations of the test compound dissolved in the culture medium. Include a negative control (medium only) and a positive control (a known anthelmintic like albendazole).

-

Observation: Observe the motility and mortality of the worms at different time intervals (e.g., 2, 4, 6, 8 hours). Mortality is often confirmed by the absence of movement upon gentle prodding.

-

Data Analysis: Record the time taken for paralysis and death of the worms at each concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound analogs.

Caption: Mechanism of Action: Uncoupling of Oxidative Phosphorylation.

Caption: Experimental Workflow for MIC Determination.

Caption: Experimental Workflow for IC50 Determination via MTT Assay.

Conclusion

The exploration of this compound analogs presents a promising avenue for the development of novel therapeutics. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective agents. This guide has provided a foundational overview of the SAR, quantitative data, and experimental protocols essential for researchers in this field. Future investigations should continue to explore the impact of diverse substitutions on the salicylanilide scaffold to unlock the full therapeutic potential of this versatile class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro | Bentham Science [benthamscience.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]

- 5. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncoupling activity of the anthelmintic this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vitro antibacterial activity of the anthelmintic drug this compound against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial | PPTX [slideshare.net]

- 15. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro evaluation of anthelmintic property of ethno-veterinary plant extracts against the liver fluke Fasciola gigantica - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Parasite Bioenergetics: A Technical Guide to the Action of Oxyclozanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyclozanide, a salicylanilide anthelmintic, is a potent disruptor of energy metabolism in parasitic helminths, particularly trematodes such as Fasciola hepatica. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, a vital process for ATP synthesis in aerobic parasites. This guide provides a detailed examination of the biochemical effects of this compound on parasite energy metabolism, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways. Understanding these core mechanisms is crucial for the development of novel anthelmintics and for managing the emergence of drug resistance.

Introduction: The Parasite's Energy Lifeline

Parasitic helminths have evolved diverse metabolic strategies to survive within their hosts. Many, especially adult flukes residing in oxygen-rich environments like the bile ducts, rely on aerobic respiration to generate the large amounts of ATP required for motility, reproduction, and survival. The mitochondrial electron transport chain and oxidative phosphorylation are central to this process. This energy-generating pathway, therefore, presents a prime target for chemotherapeutic intervention.

This compound is a well-established veterinary drug used to treat fascioliasis in ruminants.[1] Its efficacy stems from its ability to specifically interfere with the parasite's mitochondrial function.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The core mechanism of this compound is the uncoupling of oxidative phosphorylation.[2] In healthy mitochondria, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase as protons flow back into the mitochondrial matrix.

This compound, as a lipophilic weak acid, acts as a protonophore. It diffuses across the inner mitochondrial membrane, picks up a proton in the intermembrane space, and shuttles it back into the matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The energy that would have been used to produce ATP is instead released as heat. The parasite is consequently starved of energy, leading to paralysis and death.[3]

Figure 1: Mechanism of this compound as a Protonophore.

Quantitative Data on the Effects of this compound

The uncoupling activity of this compound has been quantified in several studies. The following tables summarize key findings on its efficacy and biochemical effects.

Table 1: In Vitro Efficacy of this compound against Fasciola hepatica

| Parameter | Concentration (µM) | Effect | Reference |

| Stimulation of Oxygen Uptake | 0.1 - 1 | 20-40% increase | [4] |

| Apparent Death (24h exposure) | 3.5 - 7 | Lack of movement | [4] |

Table 2: Uncoupling Activity of this compound

| Parameter | Organism/System | Concentration (µM) | Reference |

| Minimum Uncoupling Concentration | Rat Liver Mitochondria | 0.3 - 0.4 | [4] |

Table 3: In Vivo Efficacy of this compound

| Host Animal | Parasite | Dose (mg/kg BW) | Efficacy (% reduction in worm burden) | Reference |

| Sheep | Fasciola hepatica (adult) | 15 | 91 - 97% | [1] |

| Cattle | Fasciola hepatica (adult) | 10 - 15 | 80 - 92% | [1] |

| Sheep | Paramphistomum spp. | 15 | >90% reduction in egg output for 11 weeks | [5] |

| Cattle | Paramphistomum spp. | 20 | 100% reduction in egg output by day 14 | [6] |

Experimental Protocols

The following protocols provide a framework for assessing the effects of this compound on parasite energy metabolism.

Measurement of ATP Levels in Helminths

This protocol is adapted from a bioluminescence-based assay for Haemonchus contortus and can be modified for other helminths.[7][8]

Principle: The assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces light. The light intensity is directly proportional to the ATP concentration.

Materials:

-

Live parasites (e.g., Fasciola hepatica)

-

Phosphate-buffered saline (PBS), cold

-

Tris/EDTA buffer (100 mM Tris-HCl, 2 mM EDTA, pH 7.8)

-

Ethanol/EDTA solution (for extraction)

-

ATP Bioluminescence Assay Kit (containing ATP standard, luciferase/luciferin reagent)

-

Bicinchoninic acid (BCA) protein assay kit

-

96-well black, flat-bottom plates

-

Homogenizer

-

Microplate luminometer and spectrophotometer

Procedure:

-

Sample Preparation:

-

Wash live parasites in PBS to remove host debris.

-

Homogenize a known number or weight of parasites in cold PBS.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet debris.

-

Collect the supernatant for ATP and protein analysis.

-

-

ATP Assay:

-

Prepare an ATP standard curve according to the kit manufacturer's instructions.

-

Add a small volume (e.g., 5 µL) of the parasite supernatant to a 96-well plate.

-

Add Tris/EDTA buffer to bring the volume to 50 µL.

-

Add 50 µL of the luciferase/luciferin reagent to each well.

-

Immediately measure the luminescence using a microplate luminometer.

-

-

Protein Quantification:

-

Use a portion of the parasite supernatant to determine the total protein concentration using a BCA assay, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the ATP concentration in the samples using the standard curve.

-

Normalize the ATP concentration to the total protein concentration (e.g., nmol ATP/mg protein).

-

Compare ATP levels in this compound-treated parasites to untreated controls.

-

Figure 2: Workflow for ATP Measurement in Helminths.

Measurement of Oxygen Consumption in Helminths

This protocol is based on methods used for Caenorhabditis elegans and Schistosoma mansoni and can be adapted for other parasites.[9][10]

Principle: A Clark-type oxygen electrode or a fluorescence-based oxygen sensor measures the rate of oxygen depletion in a sealed chamber containing the parasites.

Materials:

-

Live parasites

-

Incubation medium (e.g., appropriate buffer or culture medium)

-

Oxygen sensor system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer, or a Clark-type electrode)

-

Reaction chamber

-

Stirrer (if using an electrode)

Procedure:

-

System Calibration: Calibrate the oxygen sensor according to the manufacturer's instructions.

-

Sample Preparation:

-

Wash a known number of live parasites in the incubation medium.

-

Transfer the parasites to the reaction chamber of the oxygen sensor system.

-

-

Measurement:

-

Seal the chamber and begin recording the oxygen concentration over time.

-

Establish a baseline oxygen consumption rate.

-

Inject this compound into the chamber to achieve the desired final concentration and continue recording.

-

As a positive control for uncoupling, a known uncoupler like FCCP can be used.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption (e.g., in nmol O₂/min/mg protein or per parasite).

-

Compare the oxygen consumption rate before and after the addition of this compound.

-

Figure 3: Workflow for Oxygen Consumption Measurement.

Conclusion and Future Directions

This compound's well-defined mechanism of action as an uncoupler of oxidative phosphorylation makes it a highly effective anthelmintic against susceptible parasites. Its ability to disrupt the fundamental process of energy generation highlights the importance of mitochondrial metabolism as a drug target.

Future research should focus on several key areas:

-

Quantitative ATP Depletion: While a decrease in ATP is the logical consequence of uncoupling, more quantitative studies are needed to directly measure the extent of ATP depletion in various helminth species following this compound exposure.

-

Resistance Mechanisms: Understanding the molecular basis of emerging resistance to this compound is critical for preserving its efficacy. This may involve alterations in drug uptake, metabolism, or target site modifications.

-

Synergistic Combinations: Investigating the combination of this compound with other anthelmintics that have different mechanisms of action could provide a strategy to enhance efficacy and combat resistance.

By continuing to explore the intricate details of how drugs like this compound interfere with parasite biochemistry, the scientific community can pave the way for the next generation of antiparasitic therapies.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Oxygen Consumption Rate in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Physicochemical Properties of Oxyclozanide for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely utilized in veterinary medicine for the treatment and control of fascioliasis, a parasitic flatworm infection, in ruminants such as cattle, sheep, and goats.[1] Its efficacy is rooted in its ability to act as a protonophore, uncoupling oxidative phosphorylation in the parasite's mitochondria, which ultimately leads to energy deprivation and death.[2] A thorough understanding of its fundamental physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and mechanistic studies. This guide provides a comprehensive overview of these properties, complete with experimental protocols and a visualization of its mechanism of action.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific sources.

| Identifier | Value | Source |

| IUPAC Name | 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | PubChem |

| CAS Number | 2277-92-1 | ChemicalBook, PubChem |

| Molecular Formula | C₁₃H₆Cl₅NO₃ | PubChem |

| Molecular Weight | 401.46 g/mol | PubChem |

| Property | Value | Source |

| Melting Point | Approximately 208 °C | BP Vet |

| Boiling Point | 215 °C | ChemicalBook |

| pKa (Predicted) | 5.7 (strongest acidic) | PubChem |

| logP (Predicted) | 5.7 | PubChem |

| Solvent | Solubility | Source |

| Water | Slightly soluble/Insoluble | BP Vet, Google Patents |

| Acetone | Freely soluble | BP Vet |

| Ethanol (96%) | Soluble | BP Vet |

| Chloroform | Slightly soluble | BP Vet |

| DMSO | 76 mg/mL (189.31 mM) | MedKoo Biosciences |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mechanism of action is the disruption of ATP synthesis in the parasite's mitochondria through the uncoupling of oxidative phosphorylation.[2] It functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient.[3]

This proton gradient, generated by the electron transport chain, is the driving force for ATP synthase to produce ATP. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, this compound effectively short-circuits this process. The energy from the electron transport chain is then released as heat instead of being converted into chemical energy in the form of ATP. This leads to a rapid depletion of the parasite's energy reserves, causing paralysis and eventual death.

Caption: Mechanism of this compound as a protonophore.

Experimental Protocols

Determination of Melting Point (Capillary Tube Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample has completely melted are recorded. This range is the melting point of the substance.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask or vial. The use of an excess amount of the solid ensures that a saturated solution is formed.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or change in temperature during this step.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or µg/mL).

References

The Enduring Legacy of Salicylanilides: A Technical Guide to Their Anthelmintic Development

For Researchers, Scientists, and Drug Development Professionals

The salicylanilides represent a significant class of anthelmintic compounds that have played a crucial role in veterinary medicine for decades. This in-depth technical guide explores the historical development, mechanism of action, structure-activity relationships, and key experimental protocols related to this important group of parasiticides. From their initial discovery to their ongoing relevance in the face of emerging drug resistance, this document provides a comprehensive overview for researchers and drug development professionals.

A Journey Through Time: The Historical Development of Salicylanilide Anthelmintics

The story of salicylanilide anthelmintics begins in the mid-20th century, with their initial exploration for various medicinal purposes. Halogenated salicylanilides emerged as potent anthelmintics for both human and veterinary use in the 1960s and 1970s.[1][2] These compounds proved to be particularly effective against parasitic flatworms (trematodes and cestodes).

Key milestones in the development of salicylanilide anthelmintics include the introduction of:

-

Niclosamide: Initially developed as a molluscicide, it was later repurposed as a highly effective treatment for tapeworm infections in a wide range of animals and humans.[3][4]

-

Oxyclozanide and Rafoxanide: These compounds demonstrated significant efficacy against liver flukes, such as Fasciola hepatica, a major pathogen in ruminants.[3][5]

-

Closantel: This compound expanded the spectrum of activity to include not only liver flukes but also certain blood-feeding nematodes like Haemonchus contortus.[6]

The enduring use of these compounds is a testament to their efficacy, although the emergence of resistance in some parasite populations necessitates ongoing research and development.

Data Presentation: A Comparative Overview of Key Salicylanilide Anthelmintics

The following tables summarize the physicochemical properties, pharmacokinetic parameters, and efficacy of the most prominent salicylanilide anthelmintics.

Table 1: Physicochemical Properties of Key Salicylanilide Anthelmintics

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Water Solubility |

| Niclosamide | C₁₃H₈Cl₂N₂O₄ | 327.12 | Yellowish to grey-greenish powder | 225-230 | Insoluble |

| This compound | C₁₃H₆Cl₅NO₃ | 401.46 | Pale cream or cream powder | 206-210 | Practically insoluble |

| Closantel | C₂₂H₁₄Cl₂I₂N₂O₂ | 719.08 | Yellow powder | 215-219 | Practically insoluble |

| Rafoxanide | C₁₉H₁₁Cl₂I₂NO₃ | 626.01 | Greyish-white to brownish powder | 175-179 | Practically insoluble |

Data sourced from various chemical databases and publications.[3][4][7][8]

Table 2: Pharmacokinetic Parameters of Salicylanilides in Ruminants

| Compound | Animal Species | Route of Administration | Half-life (t½) | Protein Binding |

| This compound | Sheep | Oral | 6.4 days | >99% |

| Rafoxanide | Sheep | Oral | 16.6 days | >99% |

| Closantel | Sheep | Oral | 14.5 days | >99% |

| Closantel | Cattle | Oral | 2-3 weeks | >99.9% |

Data compiled from studies on the pharmacokinetics of salicylanilides in sheep and cattle.[5][9]

Table 3: Efficacy of Salicylanilide Anthelmintics Against Key Helminth Parasites

| Compound | Target Parasite | Host Animal | Dosage | Efficacy (% reduction) |

| This compound | Paramphistomum spp. (Rumen flukes) | Sheep | 15 mg/kg (oral) | >90% for 11 weeks |

| Closantel | Fasciola hepatica (Liver fluke) | Goats | 10 mg/kg (oral) | 92.7% (4 weeks post-treatment) |

| Closantel | Haemonchus contortus | Sheep | 10 mg/kg (oral) | Effective against benzimidazole-resistant strains |

| Rafoxanide | Fasciola hepatica (6-week-old) | Sheep | 7.5 mg/kg (oral) | 86% |

| Rafoxanide | Fenbendazole-resistant nematodes | Goats | Combination with albendazole | 54% |

Efficacy data is based on fecal egg count reduction tests and post-mortem worm burden assessments.[5][6][10][11]

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of salicylanilide anthelmintics is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[12][13][14] They act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[12][15][16] This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.

The key structural features required for this protonophoric activity are a weakly acidic hydroxyl group on the salicyl ring and a bulky, lipophilic aniline ring containing electron-withdrawing groups.[17][18] These features allow the molecule to pick up protons in the intermembrane space, diffuse across the inner mitochondrial membrane, and release the protons into the mitochondrial matrix, thereby dissipating the crucial proton motive force.

Caption: Mechanism of action of salicylanilide anthelmintics as protonophores.

Experimental Protocols: A Guide to Synthesis and Efficacy Testing

The following sections provide detailed methodologies for the synthesis of key salicylanilides and for evaluating their anthelmintic efficacy.

Synthesis of Salicylanilides

The general synthesis of salicylanilides involves the condensation of a substituted salicylic acid with a substituted aniline.

Caption: General workflow for the synthesis of salicylanilide anthelmintics.

Example Protocol: Synthesis of Niclosamide

Niclosamide is synthesized by the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.

-

Reaction Setup: In a reaction vessel, dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in a suitable solvent such as chlorobenzene.

-

Condensation: Heat the mixture and add a condensing agent, for example, phosphorus trichloride (PCl₃), dropwise.

-

Reflux: Maintain the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add it to water or an appropriate aqueous solution to precipitate the crude product.

-

Purification: Filter the crude niclosamide and purify it by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and solvent, may vary and should be optimized.

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for determining the efficacy of an anthelmintic against gastrointestinal nematodes in livestock.[1][19][20][21][22]

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Protocol for FECRT:

-

Animal Selection: Select a group of animals naturally or experimentally infected with the target parasite.

-

Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal and determine the number of parasite eggs per gram of feces (EPG) using a standardized counting technique (e.g., McMaster method).

-

Treatment: Administer the salicylanilide anthelmintic at the recommended dose to the treatment group. An untreated control group should also be maintained.

-

Post-Treatment Sampling (Day 10-14): Collect fecal samples from both the treated and control groups and determine the EPG.

-

Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group. An efficacy of ≥95% is generally considered effective.

In Vitro Efficacy Testing

In vitro assays provide a more rapid and controlled method for screening the activity of anthelmintic compounds.[23][24][25][26]

Protocol for In Vitro Adult Worm Motility Assay:

-

Worm Collection: Collect adult helminths (e.g., Fasciola hepatica or Hymenolepis diminuta) from the host animal.

-

Culture Preparation: Place individual or small groups of worms in multi-well plates containing a suitable culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

-

Compound Addition: Add the salicylanilide compound, dissolved in a suitable solvent like DMSO, to the wells at various concentrations. Include a solvent control and a positive control (a known effective anthelmintic).

-

Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C).

-

Motility Assessment: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 5 = normal motility).

-

Data Analysis: Determine the concentration of the compound that causes paralysis or death of the worms over time.

Conclusion

The salicylanilide anthelmintics have a rich history and continue to be vital tools in the control of parasitic diseases in livestock. Their unique mechanism of action as protonophores has been well-characterized, and the structure-activity relationships are well understood. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these and novel anthelmintic compounds. As the challenge of anthelmintic resistance grows, a thorough understanding of the development and properties of established drug classes like the salicylanilides is essential for the future of sustainable parasite control.

References

- 1. combar-ca.eu [combar-ca.eu]

- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilide - Wikipedia [en.wikipedia.org]

- 4. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Comparative efficacy of different anthelmintics against fenbendazole-resistant nematodes of pashmina goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 14. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tus.elsevierpure.com [tus.elsevierpure.com]

- 19. noah.co.uk [noah.co.uk]

- 20. scops.org.uk [scops.org.uk]

- 21. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]

- 22. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.aber.ac.uk [research.aber.ac.uk]

- 24. Development of a preliminary in vitro drug screening assay based on a newly established culturing system for pre-adult fifth-stage Onchocerca volvulus worms | PLOS Neglected Tropical Diseases [journals.plos.org]

- 25. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]

- 26. japsonline.com [japsonline.com]

Off-Target Effects of Oxyclozanide in Non-Parasitic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction